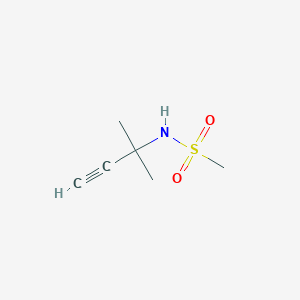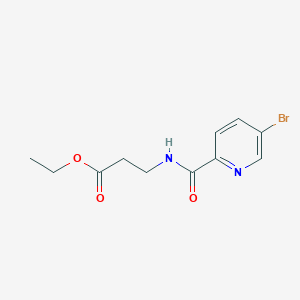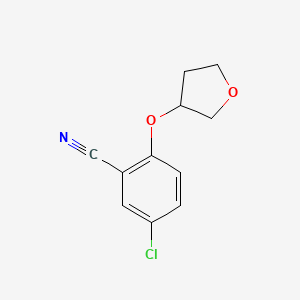![molecular formula C14H21NO B1454495 [1-(Methylamino)-4-phenylcyclohexyl]methanol CAS No. 1179194-19-4](/img/structure/B1454495.png)
[1-(Methylamino)-4-phenylcyclohexyl]methanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catalytic Applications in Chemical Synthesis : Sarki et al. (2021) discuss using methanol as a hydrogen source and C1 synthon in chemical synthesis. They highlight a method for selective N-methylation of amines employing RuCl3.xH2O as a catalyst, which tolerates various amines and allows transforming them into corresponding N-methylated products. This method also facilitates late-stage functionalization of pharmaceutical agents, demonstrating the synthetic value of advanced N-methylation reactions using methanol (Sarki et al., 2021).
Photochemical Transformations : Pavlik and Kebede (1997) explored the photochemical behavior of certain compounds in methanol, leading to various transformations and photocleavage reactions. Their study highlights the role of methanol in facilitating specific photochemical pathways and product formations (Pavlik & Kebede, 1997).
Methanol as a Hydrogen Donor : Smith and Maitlis (1985) investigated methanol's role as a hydrogen donor in reactions catalyzed by various metal complexes. Their research shows methanol's efficiency in the reduction of ketones to alcohols and its oxidation to methyl formate and carbon dioxide, which has implications in catalysis and organic synthesis (Smith & Maitlis, 1985).
Methanol in Energy Technologies : Dalena et al. (2018) provide an overview of methanol's applications, particularly as a clean-burning fuel and a building block for complex chemical structures. The study also emphasizes methanol's role in reducing CO2 emissions and its potential in energy storage and conservation (Dalena et al., 2018).
N-Formylation of Amines : Ortega et al. (2013) describe the use of methanol in the N-formylation of amines. By catalyzing the dehydrogenation of methanol, they were able to convert primary or secondary amines into formamides, showcasing a synthetically valuable cross-coupling reaction (Ortega, Richter, & Glorius, 2013).
Methanol-Selective Vapochromic Response : Kar et al. (2017) reported a methanol-selective vapochromic response in a NiII -quinonoid complex, demonstrating a structural transformation and color change when exposed to methanol vapor. This research highlights methanol's potential in developing memory devices, chemical sensors, and smart responsive materials (Kar et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
[1-(methylamino)-4-phenylcyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-15-14(11-16)9-7-13(8-10-14)12-5-3-2-4-6-12/h2-6,13,15-16H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNUKLIJLQARLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCC(CC1)C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Methylamino)-4-phenylcyclohexyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide](/img/structure/B1454412.png)


![1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1454416.png)



![2-[(Cyclopentylmethyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1454425.png)
![(1R)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1454426.png)


![[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine](/img/structure/B1454429.png)

